molecular formula C10H16BBrN2O2 B2747184 4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 2377610-33-6

4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B2747184
CAS No.: 2377610-33-6
M. Wt: 286.96
InChI Key: TZXZDCMPMKGOPJ-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a chemical compound characterized by its bromine and boronic acid functional groups. This compound is part of the pyrazole family, which are known for their diverse biological and chemical properties.

Mechanism of Action

Target of Action

This compound is a pyrazole derivative , and pyrazoles are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The specific mode of action for this compound would depend on its target and the biochemical context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the following steps:

  • Bromination: The starting material, 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, undergoes bromination to introduce the bromine atom at the 4-position.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate.

  • Reduction: The compound can be reduced to remove the bromine atom.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Bromate: Formed through oxidation.

  • Reduced Derivatives: Formed through reduction.

  • Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.

Medicine: 4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is being investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent.

Industry: In the chemical industry, this compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-3-(trifluoromethyl)pyrazole: Similar structure but with a trifluoromethyl group instead of the boronic acid group.

  • 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Lacks the bromine atom.

Uniqueness: 4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is unique due to its combination of bromine and boronic acid groups, which allows it to participate in a wide range of chemical reactions and biological interactions that are not possible with other similar compounds.

Biological Activity

4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H15_{15}BBrF3_3N2_2O2_2
  • Molecular Weight : 354.96 g/mol
  • CAS Number : 2490472-01-8

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the bromine atom and the boron-containing dioxaborolane moiety contributes to its reactivity and potential as a pharmacophore.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Exhibits activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values range from 4–8 μg/mL for some derivatives .
  • Anticancer Properties :
    • Demonstrated selective cytotoxicity against cancer cell lines. For example, it showed significant inhibition of MDA-MB-231 triple-negative breast cancer cells with an IC50_{50} value of approximately 0.126 μM, indicating a strong potential for therapeutic application in oncology .
    • The compound also inhibited lung metastasis in animal models, suggesting its utility in cancer treatment strategies .
  • Pharmacokinetic Profile :
    • In vivo studies in Sprague-Dawley rats revealed moderate exposure with a maximum concentration (Cmax_{max}) of 592 ± 62 mg/mL and a clearance rate of 82.7 ± 1.97 mL/h/kg . These findings suggest favorable absorption and distribution characteristics.

Study on Antimicrobial Efficacy

A study evaluated the efficacy of various pyrazole derivatives, including this compound against resistant bacterial strains. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents targeting resistant pathogens .

Study on Anticancer Activity

In another study focusing on the anticancer properties, the compound was tested against several cancer cell lines. It was found to have a significantly lower toxicity profile against normal cells compared to cancer cells, which enhances its therapeutic window . The study also noted that treatment with this pyrazole derivative led to increased caspase activity in treated samples, indicating apoptosis induction in cancer cells.

Data Tables

PropertyValue
Molecular FormulaC11_{11}H15_{15}BBrF3_3N2_2O2_2
Molecular Weight354.96 g/mol
CAS Number2490472-01-8
Antimicrobial MIC4–8 μg/mL
Anticancer IC50_{50}~0.126 μM
Cmax_{max}592 ± 62 mg/mL
Clearance Rate82.7 ± 1.97 mL/h/kg

Properties

IUPAC Name

4-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-14(5)13-8/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXZDCMPMKGOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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